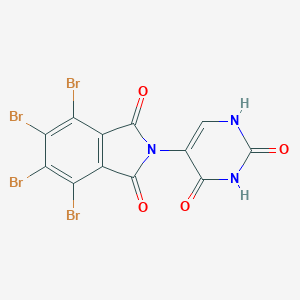
4,5,6,7-TETRABROMO-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,5,6,7-TETRABROMO-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” is a complex organic compound characterized by multiple bromine atoms and a fused ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4,5,6,7-TETRABROMO-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” typically involves multi-step organic reactions. The starting materials might include a pyrimidine derivative and a phthalimide derivative. Bromination reactions are carried out using bromine or bromine-containing reagents under controlled conditions to introduce the bromine atoms at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could remove bromine atoms or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions might replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while nucleophilic substitution could produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its brominated structure makes it a useful intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be studied for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Medicinal chemistry might explore this compound for drug development, particularly if it shows activity against specific biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For example, if it is used as an antimicrobial agent, it might disrupt bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione
- 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl derivatives
Uniqueness
The unique combination of bromine atoms and the fused ring structure distinguishes “4,5,6,7-TETRABROMO-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” from other similar compounds. This uniqueness might confer specific chemical reactivity or biological activity that is not observed in other compounds.
Propiedades
Fórmula molecular |
C12H3Br4N3O4 |
|---|---|
Peso molecular |
572.79g/mol |
Nombre IUPAC |
4,5,6,7-tetrabromo-2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H3Br4N3O4/c13-5-3-4(6(14)8(16)7(5)15)11(22)19(10(3)21)2-1-17-12(23)18-9(2)20/h1H,(H2,17,18,20,23) |
Clave InChI |
FYOQZRTVNTVPOB-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
SMILES isomérico |
C1=C(C(=NC(=N1)O)O)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















